Chloroacetic acid

Description

Chloroacetic acid, solution is a colorless solution of the white crystalline solid. The acid concentration can be up to 80%. It is toxic by inhalation, ingestion and skin contact. It is corrosive to metals and tissue. It is used as an herbicide, preservative and bacteriostat.

Chloroacetic acid is a chlorocarboxylic acid that is acetic acid carrying a 2-chloro substituent. It has a role as an alkylating agent and a herbicide. It is a chlorocarboxylic acid and a haloacetic acid. It is functionally related to an acetic acid. It is a conjugate acid of a chloroacetate.

Exposure to chloroacetic acid is most likely to occur in the workplace. Acute (short-term) inhalation or dermal exposure may irritate or cause severe damage to the skin, eyes, respiratory tract, and mucous membranes and cause depression of the central nervous system in humans. No information is available on the chronic (long-term) effects of chloroacetic acid in humans. Damage to the respiratory tract has been observed in rodents chronically exposed to chloroacetic acid by inhalation, orally, and via gavage (experimentally placing the chemical in the stomach). EPA has not classified chloroacetic acid for potential carcinogenicity.

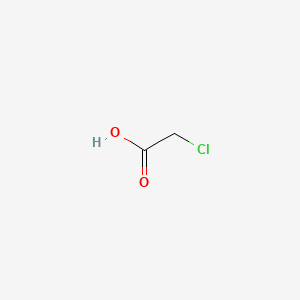

Structure

3D Structure

Properties

IUPAC Name |

2-chloroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3ClO2/c3-1-2(4)5/h1H2,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCAUTSVDIKZOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3ClO2, Array, CH2ClCOOH | |

| Record name | CHLOROACETIC ACID, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/374 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0235 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | chloroacetic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chloroacetic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3926-62-3 (hydrochloride salt) | |

| Record name | Chloroacetic acid [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4020901 | |

| Record name | Chloroacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chloroacetic acid, solid is a colorless to light-brown crystalline material. It is soluble in water and sinks in water. Combustible. It is transported as a molten liquid and therefore can cause thermal burns. It is toxic by ingestion, skin absorption and inhalation of dust. It is corrosive to metals and tissue., Dry Powder, Liquid; Liquid; Liquid, Other Solid; Other Solid, Colorless, white, or light-brown crystals with a vinegar-like odor; [HSDB], Solid, COLOURLESS HYGROSCOPIC CRYSTALS WITH PUNGENT ODOUR., Colorless solution of the white crystalline solid. | |

| Record name | CHLOROACETIC ACID, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/374 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloroacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1392 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Chloroacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031331 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CHLOROACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0235 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | MONOCHLOROACETIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/952 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

372 °F at 760 mmHg (EPA, 1998), 189.1 °C, 187.00 to 190.00 °C. @ 760.00 mm Hg, 189 °C | |

| Record name | CHLOROACETIC ACID, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/374 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloroacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/939 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chloroacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031331 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CHLOROACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0235 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

302 °F (EPA, 1998), 126 °C, 259 °F (126 °C) (Closed cup), 126 °C c.c., 259 °F | |

| Record name | CHLOROACETIC ACID, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/374 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloroacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1392 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Chloroacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/939 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0235 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | MONOCHLOROACETIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/952 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), In water, 8.58X10+5 mg/L at 25 °C, Soluble in ethanol, diethyl ether, benzene, chloroform; slightly soluble in carbon tetrachloride, ... good solubility in methanol, acetone, diethyl ether, and ethanol, but is only sparingly soluble in hydrocarbons and chlorinated hydrocarbons., 858 mg/mL at 25 °C, Solubility in water at 20 °C: very good | |

| Record name | CHLOROACETIC ACID, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/374 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloroacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/939 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chloroacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031331 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CHLOROACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0235 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.4043 at 104 °F (EPA, 1998) - Denser than water; will sink, 1.58 at 20 °C/20 °C (solid), Density: 1.4043 g/cu cm at 40 °C, Density: 1.3703 at 65 °C/4 °C (liquid); 1.58 at 20 °C/20 °C (solid), Density (at 20 °C): 1.58 g/cm³, 1.328 | |

| Record name | CHLOROACETIC ACID, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/374 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloroacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/939 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0235 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | MONOCHLOROACETIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/952 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

3.26 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.26 (Air = 1), Relative vapor density (air = 1): 3.3 | |

| Record name | CHLOROACETIC ACID, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/374 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloroacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/939 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0235 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 109.4 °F (EPA, 1998), 0.06 [mmHg], 6.5X10-2 mm Hg (8.68X10-3 kPa) at 25 °C, Vapor pressure, Pa at 25 °C: | |

| Record name | CHLOROACETIC ACID, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/374 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloroacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1392 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Chloroacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/939 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0235 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

High purity 99+% chloroacetic acid will contain less than 0.5% of either acetic acid or dichloroacetic acid. Other impurities that may be present in small amounts are water and hydrochloric acid., Technical grade is about 90% pure., Purity: > 99%; Impurity: dichloroacetic acid < 0.3%, acetic acid < 0.2%, Fe < 0.0005%, Pb < 0.0001%, Dichloroacetic acid; acetic acid; water; sodium dichloroacetate; sodium acetate; sodium chloride; sodium glycolate; ethylmonochloroacetate; ethanol; iron and lead. | |

| Record name | Chloroacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/939 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Monoclinic prisms, Colorless or white deliquescent crystals, Colorless to light-brownish crystals, Colorless, hygroscopic, crystalline solid, which occurs in monoclinically prismatic structures ... | |

CAS No. |

79-11-8 | |

| Record name | CHLOROACETIC ACID, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/374 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloroacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroacetic acid [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | chloroacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Monochloroacetic acid | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/monochloroacetic-acid-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Acetic acid, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloroacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GD84Y125G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chloroacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/939 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chloroacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031331 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CHLOROACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0235 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | MONOCHLOROACETIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/952 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

145 °F (EPA, 1998), 50-63 °C, Exists in alpha, beta, and gamma forms having mp 63 °C, 55-56 °C, and 50 °C respectively. MP for acid of commerce: 61-63 °C, Heat of fusion at the melting point = 1.2285X10+7 J/kmol, 52.5 °C | |

| Record name | CHLOROACETIC ACID, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/374 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloroacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1392 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Chloroacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/939 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chloroacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031331 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Chloroacetic Acid: A Comprehensive Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

Chloroacetic acid, also known as monochloroacetic acid (MCA), is a versatile and highly reactive organochlorine compound. It serves as a fundamental building block in a myriad of organic syntheses, finding extensive application in the pharmaceutical, agrochemical, and manufacturing industries. This technical guide provides an in-depth overview of the physical and chemical properties of chloroacetic acid, detailed experimental protocols for its use in the laboratory, and essential safety information for handling this corrosive and toxic compound.

Core Physical and Chemical Properties

Chloroacetic acid is a colorless, hygroscopic crystalline solid with a pungent odor.[1][2] Its high solubility in water and various organic solvents makes it a convenient reagent in a wide range of reaction conditions.[2][3] The key physical and chemical properties of chloroacetic acid are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₂H₃ClO₂ | [2][4] |

| Molar Mass | 94.49 g/mol | [2][3][4] |

| Appearance | Colorless or white crystalline solid | [1][2][3] |

| Melting Point | 63 °C (145 °F; 336 K) | [2][3] |

| Boiling Point | 189.3 °C (372.7 °F; 462.4 K) | [2][3] |

| Density | 1.58 g/cm³ | [2][3] |

| Solubility in Water | 85.8 g/100 mL (25 °C) | [3] |

| Solubility in Organic Solvents | Soluble in methanol, acetone, diethyl ether, benzene, chloroform, ethanol | [2][3] |

| Acidity (pKa) | 2.86 | [3] |

| Vapor Pressure | 0.22 hPa | [3] |

Key Chemical Reactions and Synthetic Utility

The reactivity of chloroacetic acid is dominated by the presence of two key functional groups: the carboxylic acid and the carbon-chlorine bond. The electron-withdrawing chlorine atom increases the acidity of the carboxylic acid compared to acetic acid and makes the α-carbon susceptible to nucleophilic attack.

Industrial Production of Chloroacetic Acid

Two primary routes are employed for the industrial synthesis of chloroacetic acid. The most common method is the direct chlorination of acetic acid, often using a catalyst such as acetic anhydride.[3][5] An alternative method, which yields a purer product, is the hydrolysis of trichloroethylene.[3][5][6]

The chemical properties of chloroacetic acid are largely defined by the high reactivity of its carboxylic acid group and the ease of substitution of its α-chlorine atom.[6] These characteristics allow for its use as an intermediate in the synthesis of a wide array of valuable compounds.

Experimental Protocols for Laboratory Use

The following section provides detailed methodologies for key experiments involving chloroacetic acid, which are commonly performed in a laboratory setting.

Synthesis of Glycine from Chloroacetic Acid

This procedure outlines the amination of chloroacetic acid to produce the amino acid glycine.

Materials:

-

Chloroacetic acid (189 g, 2 moles)[3]

-

Aqueous ammonia (sp. gr. 0.90, 8 L, 120 moles)[3]

-

Methyl alcohol

-

Ether

-

Permutit (for purification)[3]

Procedure:

-

In a 12-L round-bottomed flask, place 8 L of aqueous ammonia.

-

Gradually add 189 g of monochloroacetic acid to the ammonia solution with stirring.[3]

-

Continue stirring until all the chloroacetic acid has dissolved.

-

Allow the solution to stand at room temperature for approximately 48 hours.[3]

-

Concentrate the resulting colorless or faintly yellow solution on a water bath under reduced pressure to a volume of about 200 cc.[3]

-

Transfer the concentrated solution of glycine and ammonium chloride to a 2-L beaker.

-

Rinse the flask with a small amount of water and add it to the beaker.

-

Bring the final volume of the solution to 250 cc with water.

-

Precipitate the glycine by the gradual addition of 1500 cc of methyl alcohol, with constant stirring.[3]

-

Cool the mixture in an ice bath for 4-6 hours to ensure complete crystallization.

-

Collect the glycine crystals by filtration and wash them by suspending them in 500 cc of 95% methyl alcohol.

-

Filter the crystals again and wash with a small amount of methyl alcohol, followed by ether.

-

For further purification, dissolve the crude glycine in 200-215 cc of warm water, shake with 10 g of permutit, and filter.[3]

-

Precipitate the purified glycine by adding approximately five volumes (about 1250 cc) of methyl alcohol.[3]

-

Collect the purified glycine on a Büchner funnel, wash with methyl alcohol and ether, and air dry.[3]

Synthesis of Thioglycolic Acid

This protocol describes the synthesis of thioglycolic acid via the reaction of chloroacetic acid with sodium hydrosulfide.

Materials:

-

Chloroacetic acid (9.4 g)

-

Sodium hydroxide (4 g)

-

Sodium thiosulfate (24 g)

-

Concentrated hydrochloric acid

-

Zinc dust

-

Di-isopropyl ether

Procedure:

-

Dissolve 4 g of commercial-grade caustic soda in 50 ml of water in a 250 ml Erlenmeyer flask.[7]

-

Slowly add 9.4 g of chloroacetic acid with constant stirring.[7]

-

Adjust the pH of the resulting solution to 7 by adding 1N sodium hydroxide solution.[7]

-

Add 24 g of sodium thiosulfate to this solution and allow it to dissolve.[7]

-

Reflux the mixture for 15 minutes.[7]

-

Concentrate the solution containing the Bunte salt until it begins to solidify, then cool to room temperature.[7]

-

Add concentrated HCl to hydrolyze the Bunte salt. The optimal amount is 10 ml for the highest yield.[7]

-

Subject the hydrolyzed product to reduction at room temperature using zinc dust to convert any dithioglycolic acid to thioglycolic acid.[7]

-

Exhaustively extract the reduced product with di-isopropyl ether.[7]

-

Distill the ether extract to recover the solvent.

-

Further concentrate the extracted thioglycolic acid by heating at 100°C for 3 hours.[7]

Synthesis of Carboxymethyl Cellulose (CMC)

This procedure details the synthesis of carboxymethyl cellulose from cellulose, utilizing chloroacetic acid.

Materials:

-

Cellulose (5 g)

-

40% Sodium hydroxide solution (50 mL)

-

Isopropanol (200 mL)

-

Monochloroacetic acid (MCA)

-

Methanol (90%)

Procedure:

-

Treat 5 g of cellulose with 50 mL of 40% NaOH solution and mercerize at -5°C overnight.[8]

-

Bring the slurry to room temperature and vacuum filter the excess NaOH solution.[8]

-

In a 500 mL glass flask under reflux, place 200 mL of isopropanol and the mercerized cellulose.[8]

-

Add a solution of NaOH (with varying amounts, e.g., 3.78 g to 7.50 g, dissolved in a minimum amount of distilled water) to the mixture and stir for 60 minutes for alkalinization.[8]

-

After alkalinization, add a solution of MCA (with varying amounts, e.g., 8.75 g to 17.50 g, dissolved in a minimum amount of distilled water) to the reaction mixture.[8]

-

Stir the mixture at 65°C for 3 hours for the etherification reaction.[8]

-

Filter the resulting slurry and suspend it in 200 mL of 90% methanol, stirring for 12 hours for purification.[8]

Esterification of Chloroacetic Acid

This protocol outlines the synthesis of ethyl chloroacetate.

Materials:

-

Chloroacetic acid (15.8 g, 166.7 mmol)

-

Ethanol

-

Sodium dodecyl sulfate (SDS) catalyst

-

Cyclohexane (water-carrying agent)

Procedure:

-

Combine 15.8 g of chloroacetic acid, ethanol (at a 1.2:1 molar ratio to chloroacetic acid), and the SDS catalyst (1.0% molar percent of chloroacetic acid) in a reaction flask.[5]

-

Add 5 mL of cyclohexane as a water-carrying agent.[5]

-

Heat the reaction mixture to reflux temperature for 2.5 hours.[5]

-

After the reaction, the product can be purified by standard workup procedures, such as washing with water and distillation.

Analytical Determination of Chloroacetic Acid by Titration

This method can be used to determine the purity of a chloroacetic acid sample.

Materials:

-

Chloroacetic acid sample (accurately weighed, about 3 g)

-

Deionized water (about 50 mL)

-

Phenolphthalein indicator solution (0.15 mL)

-

1 N Sodium hydroxide volumetric solution

Procedure:

-

Accurately weigh approximately 3 g of the chloroacetic acid sample.[9]

-

Transfer the sample to a conical flask and dissolve it in about 50 mL of water.[9]

-

Add 0.15 mL of phenolphthalein indicator solution.[9]

-

Titrate the solution with a standardized 1 N sodium hydroxide volumetric solution until a persistent pink color is observed.[9]

-

Calculate the purity of the chloroacetic acid based on the volume of NaOH solution used, where one milliliter of 1 N sodium hydroxide corresponds to 0.0945 g of ClCH₂COOH.[9]

Safety and Handling

Chloroacetic acid is a hazardous substance that requires careful handling to prevent exposure. It is toxic by ingestion, skin absorption, and inhalation of dust.[1][3][5] It is also corrosive to metals and tissues.[1][5]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety goggles with side protection and a face shield.[7]

-

Hand Protection: Wear suitable chemical-resistant gloves tested according to EN 374.[7]

-

Respiratory Protection: Use a respirator with a dust filter when handling the solid form to avoid inhaling dust.[7] Work in a well-ventilated area or under a chemical fume hood.[10]

-

Skin and Body Protection: Wear appropriate protective clothing to prevent skin contact.[7]

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of water.[7][11] Corrosive injuries that are not treated promptly can be difficult to heal.[7][11]

-

In case of eye contact: Immediately flush eyes with plenty of flowing water for 10 to 15 minutes, holding eyelids apart, and consult an ophthalmologist.[7][11]

-

If inhaled: Move the person to fresh air. If breathing is irregular or has stopped, administer artificial respiration. Call a physician immediately.[7][11]

-

If swallowed: Rinse the mouth immediately and drink plenty of water. Do NOT induce vomiting. Call a physician immediately due to the danger of perforation of the esophagus and stomach.[7][11]

Disposal: Chloroacetic acid waste should be neutralized with an excess of a suitable base, such as sodium hydroxide, before disposal.[5] All disposal methods must comply with local, regional, and national regulations.

Conclusion

Chloroacetic acid is an indispensable reagent in modern organic chemistry, offering a gateway to a vast array of important molecules. Its unique combination of a carboxylic acid and a reactive carbon-halogen bond makes it a powerful synthetic tool. However, its significant toxicity and corrosivity demand stringent adherence to safety protocols. By understanding its properties and employing the detailed experimental procedures outlined in this guide, researchers can safely and effectively harness the synthetic potential of chloroacetic acid in their laboratory endeavors.

References

- 1. CN105272865A - Novel process for preparation of glycine by using chloroacetic acid aqueous phase ammoniation method - Google Patents [patents.google.com]

- 2. Analytical Method [keikaventures.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. ijcea.org [ijcea.org]

- 7. pjsir.org [pjsir.org]

- 8. cellulosechemtechnol.ro [cellulosechemtechnol.ro]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. Synthesis, Characterization, and Application of Carboxymethyl Cellulose from Asparagus Stalk End - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

A Comprehensive Technical Guide to Monochloroacetic Acid: History, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of monochloroacetic acid (MCA), a pivotal building block in organic synthesis. The document details its historical discovery, outlines modern industrial production methods with specific experimental protocols, presents its physicochemical properties in a structured format, and explores its significant applications, particularly within the pharmaceutical industry.

A Historical Perspective: The Discovery of Monochloroacetic Acid

The journey of monochloroacetic acid began in the mid-19th century, with several notable chemists contributing to its initial preparation and characterization.

-

1843: An Impure Beginning The French chemist Félix LeBlanc was the first to prepare monochloroacetic acid in an impure form.[1] His pioneering work involved the chlorination of acetic acid in the presence of sunlight.[1]

-

1857: Purification and Confirmation The year 1857 marked a significant milestone in the history of MCA, with two independent syntheses of the pure compound. The German chemist Reinhold Hoffmann achieved this by refluxing glacial acetic acid with chlorine under the influence of sunlight.[1] Concurrently, French chemist Charles Adolphe Wurtz synthesized monochloroacetic acid through the hydrolysis of chloroacetyl chloride.[1]

The timeline below illustrates these key discoveries:

References

The Core Mechanism of Monochloroacetic Acid in Biological Systems: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the biological effects of monochloroacetic acid (MCAA). MCAA, a halogenated carboxylic acid, is a compound of significant industrial importance and toxicological concern. Its mechanism of action primarily involves the disruption of fundamental cellular metabolic pathways, leading to a cascade of events that culminate in cellular dysfunction and toxicity. This document details the core pathways affected, presents quantitative data on its inhibitory effects, outlines relevant experimental methodologies, and provides visual representations of the key processes.

Core Mechanism of Action: Inhibition of Glycolysis and the TCA Cycle

The primary toxic action of monochloroacetic acid is the inhibition of key enzymes within the glycolytic pathway and the tricarboxylic acid (TCA) cycle.[1] This disruption of central carbon metabolism leads to a severe energy deficit within the cell, manifesting as a rapid decline in adenosine triphosphate (ATP) production.[2][3] Organs with high energy demands, such as the central nervous system, heart, and skeletal muscles, are particularly vulnerable to MCAA-induced toxicity.[1][2]

The most well-characterized molecular target of MCAA is glyceraldehyde-3-phosphate dehydrogenase (GAPDH) , a critical enzyme in the glycolytic pathway.[4][5] MCAA irreversibly inactivates GAPDH, leading to an accumulation of upstream glycolytic intermediates and a depletion of downstream products, including pyruvate.[4] The reduction in pyruvate availability subsequently stalls the TCA cycle, further exacerbating the cellular energy crisis.[1]

A major consequence of this metabolic blockade is the accumulation of lactic acid, resulting in metabolic acidosis.[1][3] This occurs as the cell attempts to generate ATP through anaerobic glycolysis, converting pyruvate to lactate.

Signaling Pathway of MCAA-Induced Metabolic Disruption

The following diagram illustrates the central signaling cascade initiated by MCAA.

Quantitative Data on MCAA Toxicity

The following tables summarize key quantitative data regarding the toxicity of monochloroacetic acid.

Table 1: Acute Toxicity of Monochloroacetic Acid

| Species | Route of Administration | LD50 (mg/kg body weight) | Reference |

| Rat | Oral (neutralized) | 76.2 | [5] |

| Rat | Dermal | 490 (428-562) | [1] |

| Mouse | Oral (neutralized) | 165 - 255 | [5] |

| Mouse | Subcutaneous (neutralized) | 130 (105-160) | [1] |

| Rabbit | Dermal | 180 - 800 | [6] |

Table 2: In Vitro Effects of Monochloroacetic Acid

| System | Effect | Concentration | Reference |

| Isolated Perfused Rat Liver | Inhibition of gluconeogenesis from lactate | 1 mM | [4] |

| Isolated Perfused Rat Liver | Reduction of GAPDH activity to 33-42% of control | 1 mM | [4] |

| Rat Liver Homogenate | Inhibition of radiolabeled acetate oxidation | Not specified | [1] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to study the effects of monochloroacetic acid.

Isolated Perfused Rat Liver System for Studying Gluconeogenesis

This protocol is based on the methodology described in the study by Sakai et al. (2005) to investigate the effect of MCAA on liver gluconeogenesis.[4]

Objective: To assess the impact of MCAA on glucose production from lactate in an isolated rat liver.

Materials:

-

Male Sprague-Dawley rats

-

Krebs-Henseleit bicarbonate buffer (pH 7.4)

-

Bovine serum albumin (BSA)

-

L-Lactic acid

-

Monochloroacetic acid (MCAA)

-

Perfusion apparatus

Procedure:

-

Rats are anesthetized, and the liver is surgically isolated and cannulated.

-

The liver is perfused with Krebs-Henseleit bicarbonate buffer containing 3% BSA, saturated with 95% O2 and 5% CO2 at a constant flow rate.

-

After an initial equilibration period, a solution of L-lactic acid (final concentration 2.5 mM) is infused into the perfusion medium.

-

For the experimental group, MCAA is added to the perfusion medium to achieve a final concentration of 1 mM.

-

Samples of the perfusate are collected at regular intervals to measure glucose concentration.

-

At the end of the perfusion, the liver tissue is freeze-clamped and stored for subsequent analysis of metabolite levels and enzyme activities.

Data Analysis:

-

The rate of gluconeogenesis is calculated from the glucose concentration in the perfusate.

-

Levels of citric acid cycle intermediates and GAPDH activity are measured in the liver tissue homogenates.

Experimental Workflow for Isolated Perfused Rat Liver Study

References

- 1. Monochloroacetic Acid Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Monochloroacetic acid (PIM 352) [inchem.org]

- 3. umweltbundesamt.de [umweltbundesamt.de]

- 4. Monochloroacetic acid inhibits liver gluconeogenesis by inactivating glyceraldehyde-3-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. series.publisso.de [series.publisso.de]

- 6. ecetoc.org [ecetoc.org]

A Comprehensive Guide to the Safe Handling of Chloroacetic Acid in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential safety and handling protocols for chloroacetic acid in a laboratory setting. Adherence to these guidelines is critical for minimizing risks and ensuring a safe working environment for all personnel. Chloroacetic acid is a highly corrosive and toxic compound that requires stringent safety measures during its handling, storage, and disposal.

Physicochemical and Toxicological Data

Proper understanding of the properties of chloroacetic acid is fundamental to its safe handling. The following tables summarize key quantitative data.

Table 1: Physical and Chemical Properties of Chloroacetic Acid

| Property | Value | Reference |

| CAS Number | 79-11-8 | [1][2] |

| Molecular Formula | C₂H₃ClO₂ | N/A |

| Molecular Weight | 94.5 g/mol | N/A |

| Appearance | Colorless to white crystalline solid | N/A |

| Melting Point | 60 - 63 °C (140 - 145 °F) | |

| Boiling Point | 189 °C (372 °F) | |

| Flash Point | 126 °C (259 °F) - closed cup | N/A |

| Vapor Pressure | 0.2 hPa at 20 °C (68 °F) | N/A |

| Solubility | Soluble in water, ethanol, ether, acetone, benzene | N/A |

| log Pow | 0.49 |

Table 2: Toxicological Data for Chloroacetic Acid

| Endpoint | Value | Species | Method |

| LD50 Oral | 90.4 mg/kg | Rat (female) | OECD Test Guideline 401 |

| LC50 Inhalation | >1.268 mg/m³ (4h) | Rat | N/A |

| LD50 Dermal | 305 mg/kg | Rat | N/A |

Table 3: Workplace Exposure Limits for Chloroacetic Acid

| Organization | Limit Type | Value |

| ACGIH | TWA (Inhalable fraction and vapor) | 0.5 ppm |

| US WEEL | TWA | 0.5 ppm |

Hazard Identification and Personal Protective Equipment (PPE)

Chloroacetic acid is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[1][2] It causes severe skin burns and eye damage and may cause respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling chloroacetic acid to prevent any direct contact.

Caption: Required Personal Protective Equipment for handling chloroacetic acid.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is crucial for preventing accidents and exposure.

Handling

-

Ventilation: Always handle chloroacetic acid in a well-ventilated area, preferably within a certified chemical fume hood.[2]

-

Avoid Inhalation and Contact: Do not breathe dust or vapors.[1][2] Avoid contact with skin, eyes, and clothing.[1]

-

Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in areas where chloroacetic acid is used.[2][4] Contaminated work clothing should not be taken home.[4]

-

Grounding: Take precautionary measures against static discharges.

Storage

-

Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]

-

Location: Store in a locked cabinet or a designated corrosives storage area.[2]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong bases, metals, and reducing agents.[2][5]

Emergency Procedures

Immediate and appropriate response to emergencies can significantly mitigate harm.

First Aid Measures

-

General Advice: First aiders must protect themselves. Show the Safety Data Sheet (SDS) to the attending physician.[1]

-

Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[1][2] Seek immediate medical attention.[1][2][3]

-

Skin Contact: Immediately remove all contaminated clothing.[1][3] Rinse the affected skin area with plenty of water for at least 15 minutes.[1][2] Seek immediate medical attention.[2][3]

-

Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open.[1][2][3] Remove contact lenses if present and easy to do.[1][2] Continue rinsing and seek immediate medical attention from an ophthalmologist.[3]

-

Ingestion: Do NOT induce vomiting.[1][2][3] Rinse the mouth with water and give two glasses of water to drink.[1][3] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1][2][3]

Spill Response Protocol

In the event of a spill, a systematic and calm approach is essential.

Caption: Workflow for responding to a chloroacetic acid spill.

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][3]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[3]

-

Specific Hazards: Hazardous combustion products include carbon oxides and hydrogen chloride gas.[1][2] Containers may explode in a fire.[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][2][3]

Disposal Considerations

-

Waste Disposal: Chloroacetic acid and its containers must be disposed of as hazardous waste.[3] Contact a licensed professional waste disposal service.[1] Do not allow the chemical to enter drains.[1][3]

-

Contaminated Packaging: Handle uncleaned containers as you would the product itself.

Experimental Protocols

Protocol for Preparing a Standard Solution of Chloroacetic Acid

-

Preparation: Work within a certified chemical fume hood.

-

PPE: Don all required personal protective equipment as outlined in section 2.1.

-

Weighing: Tare a clean, dry glass beaker on an analytical balance. Carefully weigh the required amount of solid chloroacetic acid.

-

Dissolution: Add a small amount of the desired solvent (e.g., deionized water) to the beaker and gently swirl to dissolve the solid.

-

Transfer: Quantitatively transfer the solution to a volumetric flask of the appropriate size.

-

Dilution: Rinse the beaker with the solvent multiple times, adding the rinsate to the volumetric flask. Dilute to the mark with the solvent.

-

Mixing: Stopper the flask and invert several times to ensure a homogenous solution.

-

Labeling: Clearly label the flask with the chemical name, concentration, date of preparation, and your initials.

-

Cleanup: Dispose of any contaminated materials (e.g., weighing paper, disposable pipettes) in the designated hazardous waste container. Clean all glassware thoroughly.

This guide is intended to provide a comprehensive overview of the safe handling of chloroacetic acid. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) before working with this chemical.

References

Chloroacetic Acid: A Comprehensive Technical Guide to its Solubility in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of chloroacetic acid in a range of common organic solvents. This information is critical for professionals in chemical research, process development, and pharmaceutical formulation, where chloroacetic acid is a key building block and its solubility characteristics dictate its handling, reaction conditions, and purification procedures.

Core Executive Summary

Chloroacetic acid, a versatile bifunctional molecule, exhibits a wide range of solubility in common organic solvents, a characteristic governed by its polar carboxylic acid group and the presence of an electronegative chlorine atom. Generally, it is highly soluble in polar protic and aprotic solvents and shows moderate to low solubility in nonpolar solvents. This guide provides a compilation of available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for assessing and utilizing this critical physicochemical property.

Quantitative Solubility Data

The solubility of chloroacetic acid is a key parameter for its application in various chemical processes. While qualitative descriptions of its solubility are abundant, precise quantitative data in organic solvents can be less readily available. This section presents a compilation of available data to facilitate process design and optimization.

| Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100 g of Solvent) | Reference |

| Water | H₂O | 25 | 85.8 g/100 mL | [1][2] |

| Methanol | CH₃OH | Ambient | Soluble | [3][4] |

| Ethanol | C₂H₅OH | Ambient | Soluble | [1][2] |

| Acetone | C₃H₆O | Ambient | Soluble | [3][4] |

| Diethyl Ether | (C₂H₅)₂O | Ambient | Soluble | [1][2] |

| Chloroform | CHCl₃ | Ambient | Soluble | [1][2] |

| Benzene | C₆H₆ | Ambient | Soluble | [1][2] |

| Carbon Tetrachloride | CCl₄ | Ambient | Slightly Soluble | [1] |

| Toluene | C₇H₈ | Ambient | Soluble | [3] |

| Tetrahydrofuran (THF) | C₄H₈O | Ambient | Soluble | [3] |

| Hexane | C₆H₁₄ | Ambient | Slightly Soluble | [3] |

Note: "Soluble" indicates that while quantitative data is not specified in the cited sources, the substance is reported to readily dissolve. "Slightly soluble" suggests limited dissolution.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental for reliable process development. Several well-established methods can be employed to quantify the solubility of chloroacetic acid in organic solvents. The choice of method often depends on the desired accuracy, the nature of the solvent, and the available analytical instrumentation.

Isothermal Shake-Flask Method

This gravimetric method is a widely accepted standard for determining equilibrium solubility.

Protocol:

-

Preparation of Saturated Solution: An excess amount of solid chloroacetic acid is added to a known volume or mass of the organic solvent in a sealed, thermostatted vessel.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: The agitation is stopped, and the suspension is allowed to stand at the same constant temperature until the undissolved solid has completely settled.

-

Sample Withdrawal and Analysis: A known volume or mass of the clear supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter to prevent the transfer of solid particles.

-

Solvent Evaporation: The withdrawn sample is transferred to a pre-weighed container, and the solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the chloroacetic acid).

-

Quantification: The container with the dried residue (chloroacetic acid) is weighed. The solubility is then calculated as the mass of the dissolved chloroacetic acid per unit mass or volume of the solvent.

Acid-Base Titration Method

This volumetric method is suitable for determining the solubility of acidic compounds like chloroacetic acid in solvents where it exhibits sufficient solubility to allow for accurate titration.

Protocol:

-

Preparation of Saturated Solution: A saturated solution is prepared as described in the isothermal shake-flask method (Steps 1-3).

-

Sample Withdrawal: A precise volume of the clear supernatant is withdrawn.

-

Titration: The withdrawn sample is diluted with a suitable solvent (if necessary) and titrated with a standardized solution of a strong base (e.g., sodium hydroxide) using a suitable indicator (e.g., phenolphthalein) or a pH meter to determine the endpoint.

-

Calculation: The concentration of chloroacetic acid in the saturated solution is calculated from the volume of the titrant used, its concentration, and the volume of the aliquot taken.

Spectroscopic Method (UV-Vis or other)

This method is applicable if chloroacetic acid exhibits a measurable spectroscopic response in the chosen solvent and there are no interfering substances.

Protocol:

-

Calibration Curve: A series of standard solutions of chloroacetic acid of known concentrations in the solvent of interest are prepared. The absorbance (or other spectroscopic signal) of each standard is measured at a specific wavelength to construct a calibration curve.

-

Preparation of Saturated Solution: A saturated solution is prepared as described in the isothermal shake-flask method (Steps 1-3).

-

Sample Preparation and Analysis: A clear aliquot of the saturated solution is withdrawn, and if necessary, diluted to fall within the concentration range of the calibration curve. The spectroscopic signal of the diluted solution is then measured.

-

Concentration Determination: The concentration of chloroacetic acid in the diluted sample is determined from the calibration curve. The solubility in the original saturated solution is then calculated by taking the dilution factor into account.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining and applying the solubility data of chloroacetic acid.

Conclusion

This technical guide consolidates the available information on the solubility of chloroacetic acid in common organic solvents, providing a valuable resource for chemists and engineers. While qualitative data is readily accessible, the need for more extensive quantitative data across a range of temperatures is evident for more precise process modeling and optimization. The outlined experimental protocols offer standardized approaches to generate this critical data in-house, ensuring the safe and efficient use of chloroacetic acid in research and development.

References

structural formula and molecular weight of chloroacetic acid.

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the physicochemical properties of chloroacetic acid, a significant organochlorine compound utilized as a fundamental building block in organic synthesis.

Physicochemical Data

The essential quantitative properties of chloroacetic acid are summarized in the table below. This data is critical for its application in various experimental and industrial protocols.

| Property | Value |

| Molecular Formula | C₂H₃ClO₂ |

| Molecular Weight | 94.49 g/mol [1][2] |

| Alternate Formula | ClCH₂COOH[1][3][4] |

| Density | 1.58 g/cm³[1][2] |

| Melting Point | 63 °C (145 °F; 336 K)[1] |

| Boiling Point | 189.3 °C (372.7 °F; 462.4 K)[1] |

| Solubility in water | 85.8 g/(100 mL) at 25 °C[1] |

Structural Representation

The molecular structure of chloroacetic acid is foundational to its reactivity and function as an alkylating agent.[3][5] The following diagram illustrates the atomic arrangement and bonding.

Experimental Protocols

Industrial Synthesis of Chloroacetic Acid

Chloroacetic acid is primarily synthesized via two industrial methods.

Method 1: Chlorination of Acetic Acid

This common method involves the direct chlorination of acetic acid using a catalyst, such as acetic anhydride.[4]

-

Reaction: CH₃COOH + Cl₂ → ClCH₂COOH + HCl[1]

-

Protocol: Acetic acid is reacted with chlorine gas in the presence of a catalytic amount of acetic anhydride. The reaction mixture is typically heated to initiate the reaction.

-